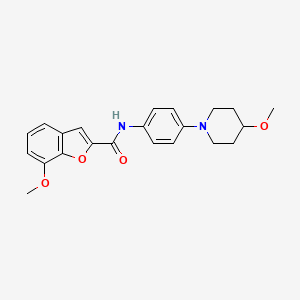
3-Cyanobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanobenzaldehyde is a white to light yellow crystalline powder or chunks . It is used in the synthesis of 3-(6,6-dimethyl-5,6-dihydro-4H-benzo[7,8]chromeno[6,5-d]oxazol-2-yl)benzonitrile . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
Oximes are synthesized by reacting oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) and with the subsequent use of a super base—pulverized potassium hydroxide in DMSO . The reactions take place at room temperature and the products are obtained in high yields .Molecular Structure Analysis
The molecular structure of 3-Cyanobenzaldehyde is C8H5NO . More detailed information about its structure can be found in the references .Chemical Reactions Analysis
Oximes have been employed for syntheses of oxime-based metal complexes and cage-compounds, oxime functionalizations, and the preparation of new classes of organic species . They have been used in diverse methodologies, from cycloadditions to bioconjugation .Physical And Chemical Properties Analysis
3-Cyanobenzaldehyde is stable under normal conditions. It is air sensitive and light sensitive . More detailed information about its physical and chemical properties can be found in the references .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : This compound is used as a starting material in the synthesis of other complex molecules. For instance, it's utilized in the production of novel diaryl- and arylnitrofuroxans, which have potential applications in various chemical processes (Epishina, Ovchinnikov, & Makhova, 1997).
Multi-Functionalization of Polymers : 3-Cyanobenzaldehyde oxime plays a role in the functionalization of polymers. It's involved in the creation of oxime, azide, and nitrone-bearing copolymers, which are crucial in strain-promoted cycloadditions for post-functionalization of polymers. This process is significant in the development of multi-functional polymers that have applications in various industries (Ledin, Kolishetti, & Boons, 2013).
Molecular Geometry and Spectroscopy : The compound is studied for its molecular geometry, vibrational frequencies, and other spectroscopic properties. These studies are essential in understanding the chemical behavior and potential applications of the compound in various scientific fields (Gökce & Bahçelī, 2011).
Crystal Structure Analysis : Research on 3-Cyanobenzaldehyde oxime includes the analysis of its crystal structure. Understanding the molecular and crystal structure is critical for applications in material science and crystallography (Brito-Arias, García-Báez, Toro, & Höpfl, 2004).
Bioconjugation and Vaccine Development : Oxime chemistry, which includes compounds like 3-Cyanobenzaldehyde oxime, is employed in bioconjugation strategies. This is particularly relevant in the development of vaccines, where oxime formation is used for the efficient bioconjugation of proteins and polysaccharides (Kölmel & Kool, 2017).
Photoinduced Electron Transfer : The compound is involved in studies related to photoinduced electron transfer, a process critical in the field of photochemistry. This has applications in the development of novel photochemical reactions and materials (Hofstra, Grassbaugh, Tran, Armada, & de Lijser, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(E)-hydroxyiminomethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-7-2-1-3-8(4-7)6-10-11/h1-4,6,11H/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNUNWWXGAFNC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424714.png)
![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)

![2-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2424724.png)

![N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2424726.png)
![2-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione oxalate](/img/structure/B2424727.png)


![N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2424730.png)
![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)
